

A Technical Guide to the Spectral Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile

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Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanenitrile

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the spectral characterization of **3-hydroxy-2,2-dimethylpropanenitrile**. This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.

Introduction: The Structural Elucidation of a Versatile Building Block

3-Hydroxy-2,2-dimethylpropanenitrile, with the chemical formula C_5H_9NO and a molecular weight of 99.13 g/mol, is a bifunctional organic molecule of significant interest in synthetic chemistry.^{[1][2]} Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile precursor for the synthesis of a variety of more complex molecules.^[3] Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed examination of the expected and observed spectral data for this compound.

The molecular structure of **3-hydroxy-2,2-dimethylpropanenitrile** is depicted below. This structure is fundamental to the interpretation of the spectral data that follows.

Caption: Molecular structure of **3-hydroxy-2,2-dimethylpropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **3-hydroxy-2,2-dimethylpropanenitrile**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-hydroxy-2,2-dimethylpropanenitrile** is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: Experimental and Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Type	Source
1.36	Singlet	6H	2 x $-\text{CH}_3$	Experimental (in CDCl_3)	[4]
3.58	Singlet	2H	$-\text{CH}_2-$	Experimental (in CDCl_3)	[4]
Variable	Broad Singlet	1H	$-\text{OH}$	Predicted	-

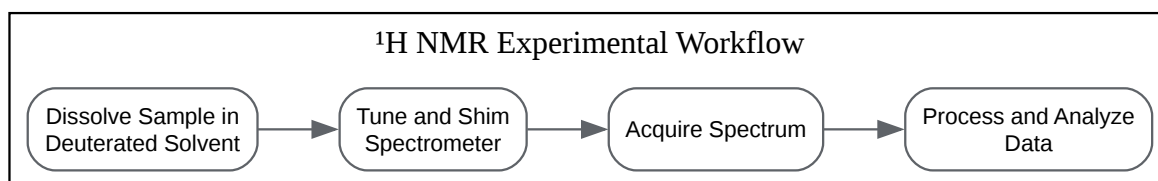
Interpretation of the ^1H NMR Spectrum:

- The Singlet at δ 1.36 ppm: This signal, integrating to six protons, is assigned to the two equivalent methyl ($-\text{CH}_3$) groups. The geminal dimethyl groups are chemically identical due to free rotation around the C-C single bond. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin splitting.
- The Singlet at δ 3.58 ppm: This signal, integrating to two protons, corresponds to the methylene ($-\text{CH}_2-$) group adjacent to the hydroxyl group. Its singlet nature is due to the absence of vicinal protons.

- The -OH Proton Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-hydroxy-2,2-dimethylpropanenitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Data Type	Source
~22	2 x $-\text{CH}_3$	Predicted	[5] [6]
~35	Quaternary C	Predicted	[5] [6]
~70	$-\text{CH}_2-\text{OH}$	Predicted	[5] [6]
~120	$-\text{C}\equiv\text{N}$	Predicted	[5] [6]

Interpretation of the ^{13}C NMR Spectrum:

- Signal around δ 22 ppm: This upfield signal is attributed to the two equivalent methyl carbons.
- Signal around δ 35 ppm: This signal corresponds to the quaternary carbon atom to which the two methyl groups and the nitrile group are attached.
- Signal around δ 70 ppm: This downfield signal is assigned to the methylene carbon bonded to the electronegative oxygen atom of the hydroxyl group.
- Signal around δ 120 ppm: This signal in the mid-range of the spectrum is characteristic of a nitrile carbon.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
- Instrument Setup: Use a broadband probe and set the spectrometer to the ^{13}C frequency.
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

- **Data Processing:** Process the data similarly to the ^1H NMR spectrum. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted and Comparative IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration	Data Type	Source
3600-3200 (broad)	O-H	Stretching	Predicted/Comparative	[7][8]
3000-2850	C-H	Stretching	Predicted/Comparative	[7][8]
~2250	C≡N	Stretching	Predicted/Comparative	[7][8]
~1050	C-O	Stretching	Predicted/Comparative	[7][8]

Interpretation of the IR Spectrum:

- **Broad Band at 3600-3200 cm⁻¹:** This is a characteristic absorption for the O-H stretching vibration of an alcohol. The broadness of the peak is due to hydrogen bonding.
- **Bands at 3000-2850 cm⁻¹:** These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
- **Sharp Band around 2250 cm⁻¹:** This absorption is characteristic of the C≡N stretching vibration of a nitrile. The intensity of this band can vary.
- **Band around 1050 cm⁻¹:** This absorption corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Place the sample in the IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

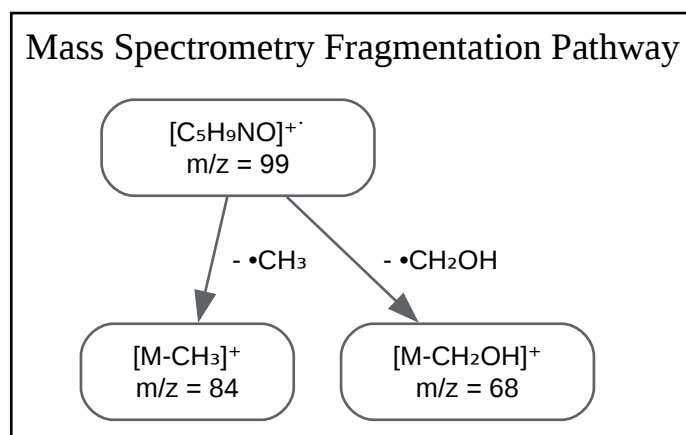
Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Data Type	Source
99.0684	$[\text{M}]^+$	Predicted	[1][9]
100.0757	$[\text{M}+\text{H}]^+$	Predicted	[9]
122.0576	$[\text{M}+\text{Na}]^+$	Predicted	[9]

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak ($[\text{M}]^+$):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (99.13). High-resolution mass spectrometry would show this at approximately m/z 99.0684.[1][9]
- **Adduct Ions:** In soft ionization techniques like Electrospray Ionization (ESI), adduct ions such as $[\text{M}+\text{H}]^+$ (m/z 100.0757) and $[\text{M}+\text{Na}]^+$ (m/z 122.0576) are commonly observed.[9]

- Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment. Key fragmentation pathways could include the loss of a methyl group (-15 amu), a hydroxyl group (-17 amu), or a CH₂OH group (-31 amu). The observation of these fragment ions would further support the proposed structure.



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Caption: Predicted Fragmentation in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Ionize the sample using an appropriate technique (e.g., EI for fragmentation information or ESI for molecular weight determination).
- Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify fragmentation patterns.

Conclusion

The comprehensive spectral analysis of **3-hydroxy-2,2-dimethylpropanenitrile** through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The combination of these techniques allows for the confident identification of its functional groups and the overall connectivity of the molecule. While a complete set of experimental data is not fully available in the public domain, the combination of partial experimental data, predicted spectra, and comparison with analogous compounds provides a robust framework for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of **3-hydroxy-2,2-dimethylpropanenitrile**.

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